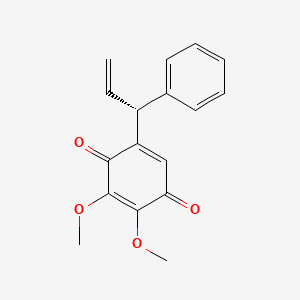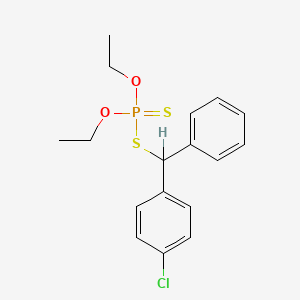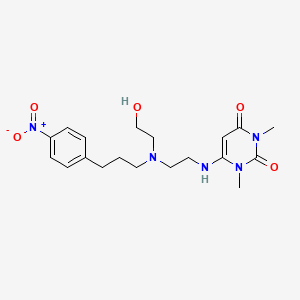
Nifekalant
Descripción general
Descripción
Nifekalant es un agente antiarrítmico de clase III que se utiliza principalmente en Japón para el tratamiento de arritmias y taquicardia ventricular . Funciona prolongando la duración del potencial de acción y el período refractario efectivo de los miocitos ventriculares y auriculares al bloquear la corriente de potasio . Este compuesto es conocido por su capacidad para prevenir la taquicardia ventricular y la fibrilación ventricular .
Aplicaciones Científicas De Investigación
Nifekalant tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .
Química: Se utiliza como un compuesto modelo para estudiar los efectos de los bloqueadores de los canales de potasio en la electrofisiología celular.
Biología: Se investiga su papel en la modulación de los canales iónicos y su impacto en las vías de señalización celular.
Medicina: Se utiliza principalmente para tratar las arritmias ventriculares y la fibrilación ventricular.
Mecanismo De Acción
Nifekalant ejerce sus efectos al bloquear los canales de potasio en las células cardíacas . Específicamente, inhibe el componente rápido de la corriente de potasio rectificadora retardada (I_Kr), que prolonga la fase de repolarización del potencial de acción cardíaco . Esta acción extiende el período refractario de las células miocárdicas, lo que previene la actividad eléctrica anormal que puede provocar arritmias .
Compuestos similares:
Amiodarona: Otro agente antiarrítmico de clase III utilizado para tratar las arritmias ventriculares y auriculares.
Sotalol: Un bloqueador beta no selectivo con propiedades antiarrítmicas de clase III.
Dofetilide: Un agente antiarrítmico de clase III selectivo que bloquea específicamente la corriente I_Kr.
Singularidad de this compound: This compound es único en su inhibición selectiva de la corriente I_Kr sin afectar otros canales iónicos . Esta selectividad reduce el riesgo de efectos adversos asociados con los agentes antiarrítmicos de espectro más amplio. Además, la rápida acción de inicio de this compound y su corta vida media lo hacen adecuado para el manejo agudo de arritmias .
Análisis Bioquímico
Biochemical Properties
Nifekalant increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . Besides the rapid component of the delayed rectifier K+ current, this compound also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current . This compound has no effect on Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .
Cellular Effects
This compound’s primary cellular effect is to prevent ventricular tachycardia/ventricular fibrillation . It achieves this by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . The main measurable drug effect is QT interval prolongation .
Molecular Mechanism
The molecular mechanism of this compound involves blocking various types of K+ currents in cardiac myocytes . This blockade increases the duration of the action potential and the effective refractory period, which can prevent the occurrence of ventricular tachycardia and ventricular fibrillation .
Temporal Effects in Laboratory Settings
It is known that this compound has an early onset (mean 11 min) and offset (1.5 h) of an antiarrhythmic effect .
Dosage Effects in Animal Models
Higher doses of this compound induced ventricular arrhythmia in 3 out of 4 animals .
Metabolic Pathways
It is known that this compound does not affect Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .
Transport and Distribution
The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was found to be 8.27 L and 45.6 L, respectively .
Subcellular Localization
It is known that this compound acts on the K+ channels located in the cell membrane of cardiac myocytes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El clorhidrato de Nifekalant se sintetiza a través de un proceso de varios pasos que implica la reacción de 6-(2-(2-hidroxietil)(3-(4-nitrofenil)propil)amino)etil)amino)-1,3-dimetilpirimidina-2,4(1H,3H)-diona con ácido clorhídrico . Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para garantizar la pureza y la eficacia del producto final.
Métodos de producción industrial: En entornos industriales, el clorhidrato de this compound se produce disolviendo el polvo liofilizado en solución salina para crear una concentración de inyección final de 2 mg/mL . Esta preparación se realiza dentro de una hora antes de la administración y se almacena en la oscuridad para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: Nifekalant experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su actividad farmacológica y estabilidad.
Reactivos y condiciones comunes:
Oxidación: Implica el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Generalmente emplea agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Utiliza reactivos como halógenos o agentes alquilantes en condiciones específicas de temperatura y pH.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound que conservan sus propiedades antiarrítmicas, al tiempo que potencialmente ofrecen perfiles farmacocinéticos mejorados.
Comparación Con Compuestos Similares
Amiodarone: Another class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias.
Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.
Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the I_Kr current.
Uniqueness of Nifekalant: this compound is unique in its selective inhibition of the I_Kr current without affecting other ion channels . This selectivity reduces the risk of adverse effects associated with broader-spectrum antiarrhythmic agents. Additionally, this compound’s rapid onset of action and short half-life make it suitable for acute management of arrhythmias .
Propiedades
IUPAC Name |
6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBPANQZQGQPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046495 | |
| Record name | Nifekalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130636-43-0 | |
| Record name | Nifekalant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifekalant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifekalant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16008 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nifekalant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIFEKALANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2h-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B1678696.png)
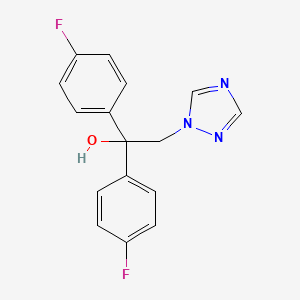
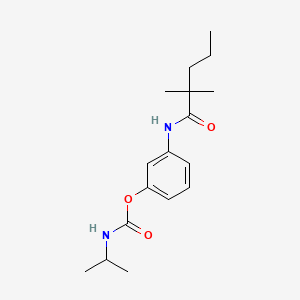



![1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone](/img/structure/B1678703.png)
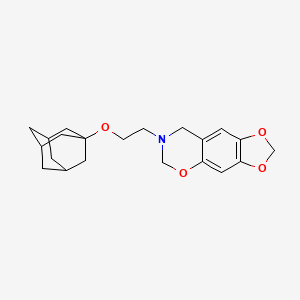
![3-[1-[(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1678707.png)
![(8R,13S,14S,17R)-17-hydroxy-2,2,13,17-tetramethyl-6,7,8,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1678708.png)
